

# Application Notes and Protocols for Patulin Analysis in Apple Juice

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## Compound of Interest

Compound Name: Patulin-13C7

Cat. No.: B8818684

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## Introduction

Patulin is a mycotoxin produced by several species of fungi, such as *Aspergillus*, *Penicillium*, and *Byssosclamyces*, that commonly contaminate apples and other fruits.<sup>[1][2]</sup> The presence of patulin in apple juice is considered an indicator of the quality of the raw fruit used in production.<sup>[1][2]</sup> Due to its potential carcinogenic and teratogenic properties, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Union (EU), have established maximum permissible levels for patulin in apple juice and related products, typically around 50 µg/kg.<sup>[1][3]</sup> Accurate and reliable quantification of patulin is therefore crucial for ensuring food safety and compliance.

This document provides detailed application notes and protocols for the sample preparation of apple juice prior to patulin analysis. The focus is on three widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). These methods are essential for isolating patulin from the complex apple juice matrix, which contains sugars, organic acids, and other compounds that can interfere with subsequent analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

## Principles of Sample Preparation Techniques

Effective sample preparation is a critical step in the analytical workflow for patulin determination. The primary goals are to extract patulin from the apple juice matrix, remove

interfering substances, and concentrate the analyte to a level suitable for detection.

- **Solid-Phase Extraction (SPE):** This technique utilizes a solid sorbent material, packed into a cartridge or column, to retain the analyte of interest from a liquid sample. For patulin analysis, reversed-phase SPE is common, where the nonpolar patulin molecule is adsorbed onto a hydrophobic sorbent. Interfering polar compounds, such as sugars and organic acids, are washed away. The retained patulin is then eluted with a small volume of an organic solvent. SPE offers high recovery rates and clean extracts.
- **Liquid-Liquid Extraction (LLE):** LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the apple juice) and an organic solvent (e.g., ethyl acetate). Patulin is more soluble in the organic solvent and is thus extracted from the juice. This method can be effective but may be more labor-intensive and consume larger volumes of organic solvents compared to other techniques.<sup>[4]</sup>
- **QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):** The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent to remove interfering matrix components from the extract. The  $\mu$ -QuEChERS approach is a miniaturized version that reduces sample and solvent volumes.<sup>[5][6]</sup>

## Experimental Protocols

### Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a syringe-cartridge SPE method for the determination of patulin in apple juice.<sup>[7][8]</sup>

Materials:

- Macroporous SPE cartridges
- 10 mL and 3 mL syringes
- Methanol, HPLC grade

- Deionized water
- 1% Sodium bicarbonate solution
- 1% Acetic acid solution
- Elution solvent: 10% ethyl acetate in ethyl ether
- Nitrogen gas for evaporation

#### Procedure:

- Sample Pretreatment: For clear apple juice, no pretreatment is necessary. For cloudy or unfiltered apple juice, centrifuge at  $\geq 5000$  rpm for 5-10 minutes.<sup>[1][2]</sup> For apple juice concentrates, dilute with deionized water to 11.5° Brix.<sup>[7]</sup>
- SPE Cartridge Conditioning:
  - Pass 2-3 mL of methanol through the SPE cartridge using a 10 mL syringe at a flow rate of 2-3 drips per second.
  - Follow with 2-3 mL of deionized water.
- Sample Loading:
  - Load 2.5 mL of the apple juice sample onto the conditioned SPE cartridge.
- Washing:
  - Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove sugars and other interferences.<sup>[1][7][8]</sup>
  - Follow with a wash of 2 mL of 1% acetic acid solution to adjust the pH.<sup>[1][7][8]</sup>
  - Dry the cartridge under a gentle stream of nitrogen or full vacuum for 10 minutes to remove excess water.<sup>[1][2]</sup>
- Elution:

- Elute the patulin from the cartridge with 1 mL of 10% ethyl acetate in ethyl ether.[\[7\]](#)[\[8\]](#)
- Solvent Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[\[1\]](#)
  - Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis (e.g., 0.1% formic acid in water).

## Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a modified version of the AOAC official method.[\[4\]](#)[\[9\]](#)

Materials:

- Separatory funnels (100 mL)
- Ethyl acetate, HPLC grade
- 1.5% Sodium carbonate solution
- Anhydrous sodium sulfate
- Nitrogen gas for evaporation
- Acetic acid solution for reconstitution

Procedure:

- Extraction:
  - Transfer 10 mL of clear apple juice into a 100 mL separatory funnel.
  - Add 20 mL of ethyl acetate and shake vigorously for one minute.[\[4\]](#)
  - Allow the layers to separate and drain the lower aqueous layer into a clean flask.
  - Transfer the upper ethyl acetate layer into a separate flask.

- Return the aqueous layer to the separatory funnel and repeat the extraction twice more with 20 mL portions of ethyl acetate.[\[4\]](#)
- Combine all three ethyl acetate extracts.
- Washing:
  - Add 2 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extracts and mix vigorously.[\[9\]](#)[\[10\]](#) This step helps to remove acidic interferences.
- Drying and Evaporation:
  - Separate and discard the lower aqueous layer.
  - Dry the ethyl acetate extract by passing it through a funnel containing anhydrous sodium sulfate.
  - Evaporate the dried extract to dryness under a stream of nitrogen at approximately 40°C.[\[9\]](#)
- Reconstitution:
  - Immediately dissolve the residue in a known volume (e.g., 0.5 mL) of acetic acid solution for HPLC analysis.[\[9\]](#)[\[10\]](#)

## Protocol 3: $\mu$ -QuEChERS

This protocol is based on a modified  $\mu$ -QuEChERS procedure for patulin quantification in apple juice.[\[5\]](#)[\[6\]](#)

Materials:

- Centrifuge tubes (e.g., 15 mL)
- Acetonitrile, HPLC grade
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
- Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

- Vortex mixer
- Centrifuge

#### Procedure:

- Sample Extraction:
  - Place 10 g of apple juice into a 50 mL polypropylene centrifuge tube.
  - Add 10 mL of acetonitrile.[\[2\]](#)
  - Add the contents of a QuEChERS extraction salt pouch.
  - Shake vigorously for at least 1 minute.
  - Centrifuge the sample at  $\geq 3000 \times g$  for 5 minutes.[\[2\]](#)
- Dispersive SPE Cleanup:
  - Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.[\[2\]](#)
  - Vortex the sample for 30 seconds.[\[2\]](#)
  - Centrifuge at  $\geq 3000 \times g$  for 5 minutes.[\[2\]](#)
- Final Extract Preparation:
  - Transfer 500-600  $\mu\text{L}$  of the purified supernatant into an autosampler vial for analysis.[\[2\]](#)

## Data Presentation

The following tables summarize the performance data for the different sample preparation techniques based on published studies.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods

SPE Sorbent/ Method	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference(s)
Macroporous SPE	50	92	8.0	-	-	[7],[8]
ENVIRO-CLEAN® HLDVB	5	79.0	-	-	-	[1]
ENVIRO-CLEAN® HLDVB	50	82.3 - 91.7	4.54 - 8.2	-	-	[2]
Oasis HLB	-	-	-	-	-	
C18-SPE	20-100	93 - 104	-	-	5	[11]

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods

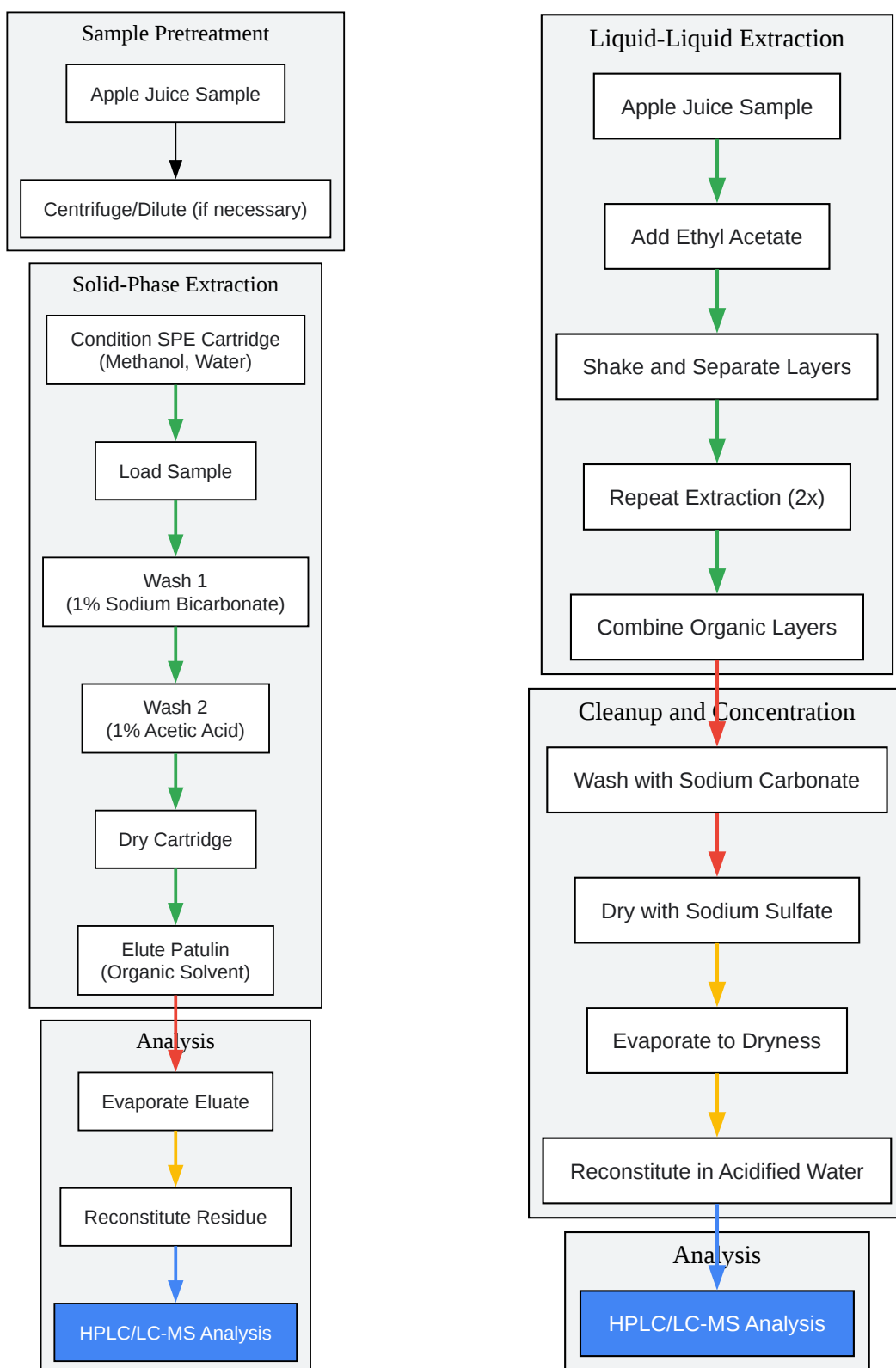
LLE Method	Spiking Level (µg/L)	Recovery (%)	RSD (%)	LOD (µg/L)	LOQ (µg/L)	Reference(s)
Ethyl Acetate Extraction	20, 50, 100, 200	-	-	-	-	[10]
Sonication-Assisted LLE	20.70	94.63	3.53	0.21	0.70	[12],[13], [14]
AOAC Official Method	-	-	-	-	-	[9]

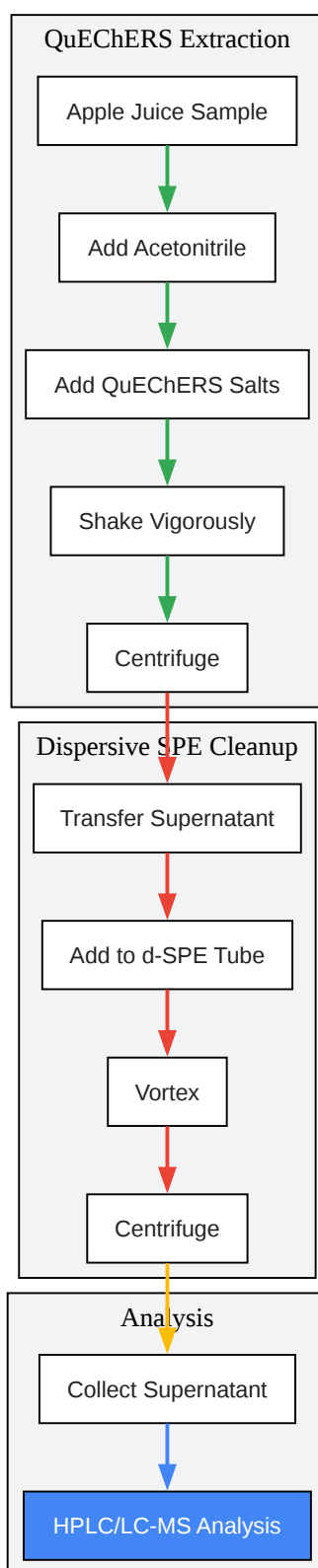
Table 3: Performance of µ-QuEChERS Method

Method	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference(s)
µ-QuEChERS/HPLC-MS/MS	2, 20, 50	92 - 103	< 7	0.32	1.15	<a href="#">[5]</a> , <a href="#">[6]</a>

## Visualizations







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